Technical Monograph: MRS2279 Mechanism of Action at the P2Y1 Receptor
Technical Monograph: MRS2279 Mechanism of Action at the P2Y1 Receptor
[1][2]
Executive Summary
MRS2279 (2-chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate) represents a pivotal pharmacological tool in the study of purinergic signaling. As a highly selective, high-affinity competitive antagonist of the P2Y1 receptor , it has been instrumental in dissecting the distinct roles of ADP receptor subtypes in platelet activation and neural signaling.
This technical guide delineates the molecular mechanism of MRS2279, contrasting its activity with related congeners (MRS2179, MRS2500) and providing validated experimental protocols for its application in drug discovery and mechanistic research.
Molecular Profile & Structural Pharmacology
MRS2279 is a nucleotide derivative designed to overcome the inherent instability and promiscuity of natural purines. Its high affinity stems from a specific structural modification: the (N)-methanocarba ring constraint .[1]
Structural Rationale
Natural ADP adopts a dynamic sugar puckering equilibrium between North (N) and South (S) conformations.
-
The Agonist State: The P2Y1 receptor prefers the (N)-conformation of the ribose ring for ligand recognition.[1]
-
The MRS2279 Lock: By replacing the ribose oxygen with a methylene group and fusing a cyclopropane ring (methanocarba modification), MRS2279 is chemically locked in the (N)-conformation .
-
Result: This pre-organized structure minimizes the entropy penalty upon binding, resulting in a high-affinity interaction (
nM) that blocks the orthosteric site without activating the receptor.
Selectivity Profile
Unlike non-selective antagonists (e.g., suramin), MRS2279 exhibits negligible activity at P2Y12, P2Y2, P2Y4, or P2Y6 receptors, making it a "scalpel" for isolating P2Y1-mediated events (e.g., platelet shape change) from P2Y12-mediated events (e.g., amplification of aggregation).[2]
| Parameter | Value | Context |
| Target | P2Y1 Receptor | Gq-coupled GPCR |
| Binding Mode | Competitive Antagonist | Orthosteric site |
| Affinity ( | 2.5 nM | Human P2Y1 (recombinant) |
| Potency ( | ~51.6 nM | Phospholipase C assay |
| Selectivity | >1000-fold | vs. P2Y12, P2X receptors |
Mechanism of Action: The Signal Transduction Blockade
The primary physiological role of the P2Y1 receptor is the initiation of platelet activation and the regulation of intracellular calcium in astrocytes/neurons. MRS2279 functions by sterically preventing the endogenous ligand (ADP) from engaging the transmembrane binding pocket.
The Gq Cascade Inhibition
Under normal conditions, ADP binding to P2Y1 induces a conformational change that catalyzes the exchange of GDP for GTP on the G
Pathway Causality:
-
Blockade: MRS2279 occupies the P2Y1 binding pocket.
-
G-Protein Silence: Gq remains inactive; Phospholipase C-
(PLC- ) is not recruited. -
Lipid Stability: Phosphatidylinositol 4,5-bisphosphate (PIP2) is not hydrolyzed.
-
Calcium Arrest: Soluble Inositol 1,4,5-trisphosphate (IP3) is not generated; the endoplasmic reticulum (ER) calcium stores remain sealed.
-
Functional Outcome: In platelets, the initial "shape change" (spherization) is abolished, preventing the formation of a stable thrombus core.
Visualization of Signaling Inhibition
Figure 1: Mechanistic pathway of MRS2279. The antagonist competitively blocks the ADP-P2Y1 interaction, silencing the Gq-PLC-IP3 axis and preventing calcium mobilization.
Experimental Protocols for Validation
To ensure scientific integrity, the activity of MRS2279 must be validated using functional assays. The following protocols are designed to be self-validating systems, including necessary controls.
Protocol A: Calcium Mobilization Assay (FLIPR/Fura-2)
Objective: Quantify the
Methodology:
-
Cell Line: 1321N1 human astrocytoma cells stably transfected with human P2Y1 (Null background ensures specificity).
-
Dye Loading: Incubate cells with Fura-2 AM (2 µM) or Fluo-4 for 30-45 mins at 37°C in HBSS buffer.
-
Critical Step: Include 2.5 mM probenecid to prevent dye leakage.
-
-
Antagonist Pre-incubation: Add MRS2279 (serial dilutions: 0.1 nM to 10 µM) and incubate for 15 minutes .
-
Control: Vehicle (buffer) only.
-
-
Agonist Challenge: Inject ADP (or the stable analog 2-MeSADP ) at an
concentration (typically 10-100 nM). -
Data Acquisition: Measure fluorescence ratio (340/380 nm for Fura-2) or intensity (488 nm for Fluo-4) immediately upon injection.
Validation Criteria:
-
Positive Control: 2-MeSADP alone must elicit a robust spike (>2-fold baseline).
-
Negative Control: MRS2279 alone should cause no calcium change (confirms lack of agonist activity).
-
Result: Dose-dependent reduction of the peak calcium response.
Protocol B: Platelet Aggregation Assay (LTA)
Objective: Demonstrate the functional blockade of the "initiation" phase of clotting.
Methodology:
-
Preparation: Isolate Platelet-Rich Plasma (PRP) from citrated human blood via centrifugation (200 x g, 15 min).
-
Normalization: Adjust platelet count to
platelets/mL using Platelet-Poor Plasma (PPP). -
Pre-incubation: Incubate PRP with MRS2279 (1 µM to 10 µM) for 2 minutes at 37°C in the aggregometer cuvette.
-
Activation: Add ADP (5 µM or 10 µM).
-
Measurement: Monitor light transmission for 6 minutes.
Validation Criteria:
-
ADP Only: Biphasic aggregation curve (Shape change followed by sustained aggregation).
-
MRS2279 + ADP: Complete abolition of the initial shape change and significant inhibition of aggregation.
-
Note: If aggregation persists, P2Y12 is active. Co-administration with a P2Y12 antagonist (e.g., clopidogrel metabolite or AR-C66096) should abolish all response.
Comparative Pharmacology
MRS2279 is part of a lineage of (N)-methanocarba derivatives.[1][2][6] Understanding its position relative to its predecessor (MRS2179) and successor (MRS2500) is vital for selecting the right tool.
| Compound | Affinity ( | Stability | Key Feature |
| MRS2179 | ~100 - 300 nM | Moderate | First generation. Good selectivity but lower potency. |
| MRS2279 | 2.5 nM | High | Balanced potency and selectivity.[3][7][2] Standard reference tool. |
| MRS2500 | < 1.0 nM | High | Ultra-potent. Often used for in vivo antithrombotic studies due to higher efficacy. |
Experimental Workflow Visualization:
Figure 2: Step-by-step workflow for Light Transmission Aggregometry (LTA) validation of MRS2279.
Therapeutic & Research Implications
While MRS2279 is primarily a research probe, its mechanism underpins the development of antithrombotic therapies. By selectively targeting P2Y1, researchers can inhibit the initiation of the thrombus without completely abolishing hemostasis (unlike combined P2Y1/P2Y12 blockade), potentially offering a safer bleeding profile.
Key Applications:
-
Thrombosis Research: Dissecting the synergy between P2Y1 and P2Y12.
-
Neuroprotection: Investigating P2Y1-mediated astrocyte hyperactivity in stroke and Alzheimer's models.
-
Structural Biology: Used as a radioligand ([3H]MRS2279) to map receptor density and distribution.
References
-
Nandanan, E. et al. (2000). Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y1 receptor ligands.[2] Journal of Medicinal Chemistry. Link
-
Boyer, J. L. et al. (2002).[2][6] 2-Chloro N-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y1 receptor antagonist.[7][1][2][6] British Journal of Pharmacology.[2][8] Link
-
Waldo, G. L. et al. (2002). Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist.[6][9] Molecular Pharmacology. Link
-
Hechler, B. et al. (1998). MRS2179, a P2Y1 receptor antagonist, inhibits human platelet aggregation.[2][8] British Journal of Pharmacology.[2][8] Link
-
Tocris Bioscience. MRS 2279 Product Datasheet & Biological Activity.[2] Tocris. Link
Sources
- 1. news-medical.net [news-medical.net]
- 2. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRS 2279 | CAS:367909-40-8 | Selective, high affinity P2Y1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. The Synthesis and Initial Characterization of an Immobilized Purinergic Receptor (P2Y1) Liquid Chromatography Stationary Phase for Online Screening - PMC [pmc.ncbi.nlm.nih.gov]
